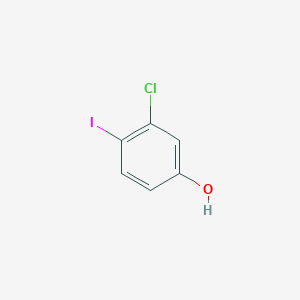

3-Chloro-4-iodophenol

描述

Significance of Halogenated Phenols in Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. iitk.ac.in The presence of halogens (fluorine, chlorine, bromine, or iodine) on the aromatic ring dramatically influences the compound's physical and chemical properties. iitk.ac.in The hydroxyl (-OH) group of the phenol makes the aromatic ring highly reactive towards electrophilic substitution reactions, and it is a strong activating group. teachy.appchemistrysteps.comwikipedia.org

The introduction of halogens can further enhance reactivity and provide specific sites for subsequent chemical modifications. teachy.app This makes halogenated phenols versatile intermediates in the synthesis of a wide array of more complex molecules. globalscientificjournal.com They are fundamental in the production of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. globalscientificjournal.coma2bchem.com The specific type and position of the halogen atoms can fine-tune the electronic and steric properties of the molecule, allowing for precise control in synthetic pathways. a2bchem.com

Overview of 3-Chloro-4-iodophenol as a Research Compound

This compound is a di-halogenated phenol with the chemical formula C₆H₄ClIO. guidechem.com It exists as a white solid and is characterized by the presence of a chlorine atom at the 3-position and an iodine atom at the 4-position of the phenol ring. guidechem.comachemblock.com This unique substitution pattern imparts a high degree of reactivity and selectivity, making it a valuable reagent in organic synthesis. guidechem.com

The compound is recognized for its role as a key building block in the creation of biologically active molecules. a2bchem.com Its structural features are particularly useful for introducing diverse chemical groups and functionalizing aromatic systems in a controlled manner. a2bchem.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 855403-42-8 achemblock.com |

| Molecular Formula | C₆H₄ClIO guidechem.com |

| Molecular Weight | 254.45 g/mol sigmaaldrich.com |

| Appearance | White solid guidechem.com |

| Purity | Typically 95-97% achemblock.comchemsrc.com |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C bldpharm.com |

Current Research Landscape and Gaps for this compound

Current research on this compound primarily focuses on its application as an intermediate in chemical synthesis. a2bchem.com It is utilized in the preparation of pharmaceuticals and agrochemicals, where its distinct structure serves as a crucial starting point for more complex molecules. a2bchem.comlookchem.com Additionally, it finds use in the synthesis of organic dyes and specialty chemicals. a2bchem.com

Recent studies have also explored the supramolecular interactions of halogenated compounds, including the crystal structure of 4-chloro-3-iodophenol (B1592612), to understand the role of halogen bonding in directing crystal packing. acs.orgresearchgate.net Computational studies have been conducted to analyze the structural and electronic features of such molecules. acs.orgresearchgate.net

Despite its utility, there appear to be gaps in the research landscape. While its role as a synthetic intermediate is established, comprehensive studies on its own biological activities are less common. Furthermore, detailed mechanistic studies of its reactions and the development of novel synthetic methodologies employing this compound could be expanded. The exploration of its potential in materials science, beyond dye synthesis, also represents an area for future investigation.

属性

IUPAC Name |

3-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGHLUZOSSRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855403-42-8 | |

| Record name | 3-chloro-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 4 Iodophenol

Advanced Synthetic Routes for 3-Chloro-4-iodophenol

The preparation of this compound can be approached through direct halogenation, multi-step sequences involving phenolic precursors, and carefully designed regioselective strategies.

Direct Halogenation Techniques and Optimization

Direct halogenation of a suitable phenol (B47542) derivative is a common approach. For instance, the iodination of 3-chlorophenol (B135607) can be performed to yield the target molecule. The reactivity of phenols in electrophilic aromatic substitution is high, often leading to multiple iodination products. commonorganicchemistry.com Therefore, controlling the reaction conditions is crucial for selective synthesis.

One method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. scielo.br This system generates a more reactive iodinating species. Another approach utilizes a combination of sodium iodide and sodium hypochlorite (B82951), which has been shown to be effective for the iodination of various phenols. mdma.ch Optimization of these reactions involves careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired mono-iodinated product and minimize the formation of di-iodinated and other byproducts.

A study on the iodination of various phenols demonstrated that using a combination of an iodine source and an oxidizer can be highly efficient. scielo.br For example, reacting a phenol with iodine and hydrogen peroxide in water can lead to good yields of iodinated phenols. scielo.br Similarly, a process using sodium iodide and sodium hypochlorite in methanol (B129727) has been reported for the selective iodination of phenols. mdma.ch

Multi-step Synthesis involving Phenolic Precursors and Halogen Sources

Multi-step synthetic pathways offer greater control over the final product's regiochemistry. A common strategy involves starting with a precursor that already contains one of the desired halogens or a group that can be converted into it.

One possible route starts from 4-iodophenol (B32979), which can be synthesized from 4-aminophenol (B1666318) via a diazonium salt intermediate. wikipedia.org The subsequent chlorination of 4-iodophenol would then need to be directed to the 3-position. The hydroxyl group is an ortho-, para-director, while the iodine is also ortho-, para-directing. Therefore, direct chlorination might lead to a mixture of isomers.

Alternatively, a synthesis could begin with 3-chloroaniline (B41212). Iodination of 3-chloroaniline would be expected to occur at the positions ortho and para to the activating amino group. Subsequent conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction would yield the desired this compound. wikipedia.orgorganic-chemistry.org

Another approach could involve starting with 3-chloro-4-iodoaniline (B146847). This intermediate can be synthesized through methods like the chlorination of 4-iodoaniline. The amino group of 3-chloro-4-iodoaniline can then be converted to a hydroxyl group through diazotization followed by hydrolysis. google.comchempedia.info

Regioselective Synthesis Strategies for this compound

Achieving high regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds. For this compound, this means ensuring the chlorine atom is at position 3 and the iodine at position 4 relative to the hydroxyl group.

A regioselective synthesis could start from a precursor where the substitution pattern is already established. For example, starting with 3-chloro-4-nitrophenol, the nitro group can be reduced to an amino group, which is then converted to an iodo group via the Sandmeyer reaction. wikipedia.org This method takes advantage of the directing effects of the substituents at each step to control the final arrangement of the functional groups.

Another strategy involves the use of blocking groups. For instance, a more reactive position on the phenol ring could be temporarily blocked to direct the incoming halogen to the desired position. After the reaction, the blocking group is removed.

The choice of halogenating agent and catalyst can also significantly influence regioselectivity. For instance, the use of Lewis basic selenoether catalysts has been shown to direct the chlorination of phenols to the ortho position with high selectivity. nsf.gov While not directly applied to this compound in the provided information, such catalytic systems highlight the potential for controlling regiochemistry in halogenation reactions.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is governed by fundamental mechanisms of aromatic substitution reactions.

Nucleophilic Aromatic Substitution Mechanisms in Halophenol Formation

While less common for the direct synthesis of halophenols from phenols, nucleophilic aromatic substitution (SNA) can be relevant in certain synthetic routes. SNA reactions typically require an electron-deficient aromatic ring, meaning the presence of strong electron-withdrawing groups. acs.org In the context of halophenol synthesis, this mechanism might be involved if a precursor with a leaving group other than hydrogen is used.

Recent research has explored novel strategies to activate halophenols towards nucleophilic aromatic substitution. One such method involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby facilitating the substitution of a halide with a nucleophile. nih.govosti.govosti.gov This homolysis-enabled electronic activation significantly lowers the energy barrier for nucleophilic attack. nih.govosti.gov While this specific methodology may not be a standard route to this compound, it illustrates the ongoing development of new mechanistic pathways in halophenol chemistry.

The Sandmeyer reaction, which involves the displacement of a diazonium group by a nucleophile, is a key example of a reaction that proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org This reaction is crucial in multi-step syntheses where an amino group is converted to a halogen.

Electrophilic Aromatic Substitution Pathways

The primary mechanism for introducing halogen substituents onto a phenol ring is electrophilic aromatic substitution (SEAr). commonorganicchemistry.com The hydroxyl group of phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions.

In the synthesis of this compound from 3-chlorophenol, the iodination step is an electrophilic aromatic substitution. The hydroxyl group activates the ring, and the chlorine atom is a deactivating but ortho-, para-directing group. The incoming electrophilic iodine species will be directed to the positions ortho and para to the hydroxyl group.

The iodination of phenols can proceed through various electrophilic iodine species, which can be generated in situ. For example, the reaction of iodine with hydrogen peroxide is believed to form a more potent electrophile. scielo.br The kinetics of phenol iodination using N-iodosuccinimide (NIS) have been studied, indicating a process that is first-order in NIS and has a fractional order dependence on the phenol concentration under certain conditions. niscpr.res.in The reactivity order observed in this study (m-cresol > p-cresol (B1678582) > phenol > m-chlorophenol > p-chlorophenol) is consistent with the electronic effects of the substituents on the phenol ring. niscpr.res.in

Role of Catalysis in this compound Synthesis (e.g., Palladium-catalyzed reactions)

While direct catalytic synthesis of this compound is not extensively documented, the compound serves as a critical building block in numerous catalytic reactions, particularly those mediated by palladium. The primary role of catalysis in the context of this compound is the activation of its carbon-iodine (C-I) bond for subsequent cross-coupling reactions. The presence of both chlorine and iodine atoms on the phenol ring allows for selective and controlled functionalization. a2bchem.com

Palladium(0) complexes are highly effective catalysts for activating the C-I bond, which is more reactive than the corresponding carbon-chlorine (C-Cl) bond. This reactivity difference enables selective transformations at the iodine-bearing position. These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors. researchgate.net Palladium-catalyzed processes such as Sonogashira, Heck, Suzuki, and Buchwald-Hartwig couplings utilize substrates like this compound to form new carbon-carbon and carbon-heteroatom bonds.

Beyond palladium, copper-catalyzed reactions, such as the Ullmann condensation, also play a significant role in the chemistry of halophenols, facilitating the formation of diaryl ethers. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions Utilizing Halophenol Substrates

| Catalyst System | Substrates | Reaction Type | Product Class | Source(s) |

| Pd(OAc)₂, XPhos, Cs₂CO₃ | 2-Iodophenol (B132878), Ethyl 2-bromoacetate, Aryl amine | Cascade O-alkylation and Amination | 3,4-Dihydro-3-oxo-2H-1,4-benzoxazines | sorbonne-universite.fr |

| Pd(OAc)₂, Pyridine, n-Bu₄NCl | o-Iodophenol, Internal alkyne, CO | Carbonylative Annulation | 3,4-Disubstituted Coumarins | acs.org |

| Pd(0)-triphenylphosphine | o-Iodophenol derivative | Cyclization | Aurones | researchgate.net |

| PdCl₂(PPh₃)₂, CuI | Substituted Iodophenol, Phenylacetylene | Sonogashira Coupling | 2-(Phenylethynyl)phenol derivatives | jst.go.jp |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of compounds like this compound. igitsarang.ac.inmdpi.com Key considerations include the use of safer solvents, improving reaction efficiency, and minimizing waste. igitsarang.ac.in

Solvent-Free and Aqueous-Phase Synthesis

A significant goal in green chemistry is to replace volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water, or to eliminate solvents altogether.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses of related halophenols have been successfully carried out in aqueous media. For example, p-iodophenol can be produced by reacting phenol with an aqueous solution of iodine monochloride. google.com This approach can be adapted for the synthesis of this compound. Furthermore, advanced catalytic systems, such as heterogeneous bimetallic catalysts, have been developed to facilitate coupling reactions of iodo-precursors in pure water, demonstrating the feasibility of complex organic transformations in aqueous environments. beilstein-journals.org

Solvent-Free Synthesis: Eliminating solvents simplifies reaction work-up, reduces waste, and can lower costs. Solvent-free reactions, often assisted by microwave irradiation or mechanochemical grinding, can lead to higher yields and significantly shorter reaction times compared to conventional methods. researchgate.net For related compounds, microwave-assisted synthesis has been shown to accelerate reaction kinetics dramatically, reducing process times from hours to minutes. Another green approach is the use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, thus minimizing waste.

Atom Economy and Waste Minimization in Synthetic Protocols

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. igitsarang.ac.in Addition and rearrangement reactions are considered highly atom-economical as they theoretically incorporate all reactant atoms into the product (100% atom economy). igitsarang.ac.in In contrast, substitution and elimination reactions, which are common in aromatic synthesis, tend to have lower atom economy due to the formation of stoichiometric byproducts. igitsarang.ac.in

Traditional multi-step syntheses of substituted phenols often suffer from poor atom economy. For instance, a pathway involving nitration of a chlorobenzene, followed by reduction of the nitro group to an amine, and subsequent iodination via a Sandmeyer-type reaction, generates substantial chemical waste at each step.

Waste Minimization: The most effective way to minimize waste is through the design of highly efficient and selective synthetic routes. Direct, regioselective iodination of a phenol precursor is an ideal atom-economic strategy. acs.org For example, direct iodination using elemental iodine is considered a highly efficient transformation. acs.org Methods that use catalytic reagents are far superior to those requiring stoichiometric amounts, as catalysts are used in small quantities and can often be recycled. igitsarang.ac.in The environmental impact of a process is also quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process. Solvent-free reactions typically have very low E-factors. researchgate.net

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Approach | Typical Solvents | Reaction Conditions | Atom Economy/Waste | Key Advantages | Source(s) |

| Traditional Multi-Step | H₂SO₄, HNO₃, HCl, Organic Solvents | Often harsh (high temp, strong acids) | Low atom economy, high E-factor | Well-established procedures | |

| Microwave-Assisted | Minimal or no solvent | Rapid heating, short reaction times | Can be high, low E-factor | Speed, efficiency, higher yields | researchgate.net |

| Aqueous-Phase | Water | Often mild temperatures | Potentially high, very low E-factor | Environmentally benign, safe | google.combeilstein-journals.org |

| Ionic Liquid Catalysis | Ionic Liquid (recyclable) | Often room temperature | High, low E-factor | Recyclable catalyst/solvent system |

Chemical Reactivity and Transformation of 3 Chloro 4 Iodophenol

Electrophilic and Nucleophilic Reactions of 3-Chloro-4-iodophenol

The presence of both electron-withdrawing halogens and an electron-donating hydroxyl group on the aromatic ring creates a nuanced electronic environment that influences the compound's reactivity in both electrophilic and nucleophilic substitution reactions.

The two halogen atoms, chlorine and iodine, on the phenol (B47542) ring exhibit different reactivities, which can be selectively exploited in chemical synthesis. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution reactions. This differential reactivity allows for selective functionalization at the C-4 position.

Furthermore, the iodine atom is particularly susceptible to replacement in various palladium-catalyzed cross-coupling reactions, a topic that will be explored in more detail in section 3.2. The chlorine atom, being less reactive, often remains intact during these transformations, providing a site for subsequent modifications if desired. Under specific conditions, such as with strong nucleophiles or through benzyne (B1209423) intermediates, the chlorine atom can also undergo substitution. libretexts.org

The presence of these halogens, which are electron-withdrawing through induction, deactivates the aromatic ring towards electrophilic aromatic substitution compared to phenol itself. iodobenzene.ltd However, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the hydroxyl group (C-2 and C-6) are the most likely sites for electrophilic attack, provided the steric hindrance from the adjacent halogen is not prohibitive.

A study on the chlorination of iodinated organic compounds indicated that electrophilic substitution can occur on the carbon atom bound to the iodine atom. acs.org This suggests a potential for halogen exchange reactions under certain oxidative conditions.

Table 1: Comparative Reactivity of Halogen Atoms

| Feature | Chlorine Atom | Iodine Atom |

| Bond Strength (C-X) | Stronger | Weaker |

| Leaving Group Ability | Poorer | Better |

| Reactivity in Pd-Coupling | Less Reactive | More Reactive |

| Susceptibility to Nucleophilic Attack | Lower | Higher |

The phenolic hydroxyl group (-OH) is a key functional group that dictates much of the compound's reactivity. It is weakly acidic and can be deprotonated by a base to form a phenoxide ion. iodobenzene.ltd This phenoxide is a potent nucleophile and can readily participate in Williamson ether synthesis to form aryl ethers.

The hydroxyl group can also be converted into other functional groups. For instance, it can be acylated to form esters or transformed into a better leaving group, such as a triflate, to facilitate nucleophilic substitution at the C-1 position. The hydroxyl group's ability to direct electrophilic substitution to the ortho and para positions is a fundamental aspect of its reactivity profile.

Coupling Reactions Involving this compound

This compound is a valuable substrate in a variety of transition metal-catalyzed coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds is often exploited in these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Due to the high reactivity of the carbon-iodine bond, this compound can selectively undergo Suzuki-Miyaura coupling at the C-4 position, leaving the chlorine atom untouched. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position.

Research has shown that aryl iodides are highly effective coupling partners in Suzuki-Miyaura reactions. researchgate.netacs.org For instance, 4-iodophenol (B32979) has been successfully coupled with phenylboronic acid to produce 4-phenylphenol. figshare.com This reactivity pattern is directly applicable to this compound, enabling the synthesis of 3-chloro-4-substituted biphenyl (B1667301) derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system.

Table 2: Representative Suzuki-Miyaura Coupling of a Halophenol

| Aryl Halide | Boronic Acid | Catalyst/Base | Product |

| 4-Iodophenol | Phenylboronic acid | Pd complex / K₂CO₃ | 4-Phenylphenol |

This table illustrates a reaction analogous to what would be expected for this compound.

The Heck reaction is another palladium-catalyzed method for C-C bond formation, in this case between an unsaturated halide (or triflate) and an alkene. clockss.org Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound would preferentially occur at the more reactive C-I bond. This allows for the introduction of a vinyl group at the C-4 position.

Studies on the Heck reaction of 4-iodophenol with various acrylates have demonstrated the feasibility of this transformation. lodz.plresearchgate.net By analogy, this compound can be expected to react with alkenes like ethyl acrylate (B77674) in the presence of a palladium catalyst and a base to yield 3-chloro-4-vinylphenol derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net

The Ullmann coupling is a copper-catalyzed reaction that is traditionally used for the synthesis of symmetrical biaryl compounds but has been adapted for the formation of diaryl ethers (Ullmann condensation). organic-chemistry.org In the context of this compound, the Ullmann reaction can be employed to form a C-O bond at the C-4 position.

For example, 2-Chloro-4-iodophenol has been used in a copper-catalyzed Ullmann coupling with 4-chlorophenylboronic acid to synthesize a dichlorodiphenyl ether. A similar strategy could be applied to this compound, reacting it with another phenol in the presence of a copper catalyst to form a diaryl ether. Modern Ullmann-type reactions often utilize ligands to improve reaction efficiency and can be performed under milder conditions than the classical high-temperature procedures. researchgate.netresearchgate.net

Furthermore, the phenolic hydroxyl group of this compound can itself act as the nucleophile in an Ullmann condensation with an aryl halide. For instance, Ullmann couplings of m-methoxy phenol with iodobenzene (B50100) derivatives have been reported. mdpi.com

Oxidation and Reduction Pathways of this compound

The presence of a hydroxyl group and two different halogen substituents on the aromatic ring of this compound imparts a complex reactivity profile, particularly in oxidation and reduction reactions. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogens, as well as the differing carbon-halogen bond strengths (C-I < C-Cl), dictates the pathways these reactions follow.

The oxidation of this compound can proceed through various pathways depending on the oxidant used, potentially leading to polymerization, quinone formation, or oxidative cleavage of the aromatic ring.

Research into the oxidation of halophenols has shown that these compounds can be transformed by strong oxidants like hypochlorous acid (HOCl) and specialized enzyme systems. mdpi.comnih.gov For instance, the reaction of iodophenols with excess HOCl leads to the cleavage of the carbon-iodine bond and the transformation of the aromatic ring. nih.gov This process results in the formation of stable, non-toxic iodate (B108269) (IO₃⁻) along with various chlorinated aliphatic disinfection byproducts. nih.gov During this transformation, a variety of aromatic intermediates can be detected, including chloroiodophenols, iodoquinones, and chlorophenols. nih.gov

Enzymatic oxidation offers a more selective transformation route. Artificial peroxidases have been shown to catalyze the oxidation of halophenols. mdpi.com While 4-fluorophenol (B42351) is selectively defluorinated to form 1,4-benzoquinone, other halophenols like 4-chloro-, 4-bromo-, and 4-iodophenol are converted into higher molecular weight oligomeric compounds. mdpi.com Analysis of the products from 4-chlorophenol (B41353) oxidation confirmed that these oligomers are formed exclusively through the creation of C-O bonds between phenolic units. mdpi.com Another study noted that this compound can react with hydrogen peroxide, forming an unstable intermediate that subsequently degrades into other products. biosynth.com

Table 1: Products of Oxidative Transformations of Related Halophenols

| Oxidant | Substrate(s) | Major Products/Product Classes | Source(s) |

|---|---|---|---|

| Hypochlorous Acid (HOCl) | 2-Iodophenol (B132878), 4-Iodophenol | Iodate (IO₃⁻), Chlorinated aliphatic DBPs, Chloroiodophenols, Iodoquinones | nih.gov |

| Artificial Peroxidase (Fe-MC6*a) | 4-Iodophenol, 4-Chlorophenol | Higher molecular weight oligomers (via C-O bonds) | mdpi.com |

Reductive dehalogenation is a critical transformation pathway for halogenated phenols, often studied in the context of environmental remediation. In this compound, the significant difference in bond dissociation energy between the C-I bond (approx. 272 kJ/mol) and the C-Cl bond (approx. 397 kJ/mol) makes the iodine atom the primary target for removal.

Studies using carbon-centered radicals generated via γ-radiolysis have demonstrated the effective deiodination of iodophenols, whereas the corresponding bromo- and chloro-phenols are resistant to these specific radicals. acs.org The dehalogenation can occur via a chain reaction mechanism, where the initial reduction of the iodophenol is followed by H-atom abstraction by the resulting aryl radical to propagate the chain. acs.orgresearchgate.net The efficiency of this process can be enhanced by the presence of bicarbonate, which is thought to form a complex with the reducing radical, increasing its reduction potential through a concerted proton-coupled electron transfer (PCET) mechanism. acs.orgresearchgate.netresearchgate.net

Microbial consortia also play a significant role in dehalogenation. Sulfidogenic consortia enriched from sediments have been shown to utilize 4-chlorophenol, 4-bromophenol, and 4-iodophenol as their sole source of carbon and energy, coupling their mineralization to sulfate (B86663) reduction. nih.gov These processes involve the stoichiometric release of the halide. nih.gov Further investigation confirmed that reductive dehalogenation is the initial step, with 4-chloro-3-fluorophenol, for example, being stoichiometrically dechlorinated to 3-fluorophenol (B1196323) by a sulfate-reducing consortium. oup.com This high selectivity suggests that in this compound, the iodine would be reductively cleaved far more readily than the chlorine.

Table 2: Reductive Dehalogenation of Halophenols

| Method | Reducing Agent/System | Substrate(s) | Key Findings | Source(s) |

|---|---|---|---|---|

| γ-Radiolysis | •CH(CH₃)OH, •CH₂OH, •CO₂⁻ radicals | 4-Iodophenol | Effective deiodination via a chain reaction; chloro- and bromophenols are resistant. | acs.orgresearchgate.net |

| Microbial Degradation | Sulfidogenic Consortium | 4-Chlorophenol, 4-Bromophenol, 4-Iodophenol | Mineralization coupled to sulfate reduction with stoichiometric halide release. | nih.gov |

Derivatization Strategies for this compound

The functional groups of this compound—the phenolic hydroxyl, the iodine atom, and the chlorinated aromatic ring—provide multiple handles for chemical modification. These derivatization strategies are employed to synthesize a wide range of molecules, from simple esters and ethers to complex structures for advanced materials and biologically active analogs.

The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification: The synthesis of phenyl esters is typically achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. For example, 3-iodophenol (B1680319) can be acetylated using acetic anhydride. Similarly, more complex esters, such as those used as building blocks for radiotracers, have been prepared from 2-iodophenol and various ω-bromoalkylcarboxylic esters. researchgate.net

Etherification: Ether synthesis can be accomplished through methods like the Williamson ether synthesis or metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers. mdpi.com More modern approaches utilize palladium-catalyzed reactions. For instance, 3-hydroxyphenoxybenzoxaborole was synthesized via a nucleophilic aromatic substitution reaction. mdpi.com The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) was achieved by reacting 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol (B1680541) at high temperatures. mdpi.com These methods are directly applicable to this compound for creating a diverse library of ether derivatives.

Table 3: Derivatization via Ester and Ether Formation

| Reaction Type | Reagents | Product Type | Example Precursor(s) | Source(s) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, Base | Phenyl acetate | 3-Iodophenol | |

| Esterification | ω-Bromoalkylcarboxylic esters, Base | Iodophenyl ester | 2-Iodophenol | researchgate.net |

| Nucleophilic Aromatic Substitution | Fluoronitrobenzene, Resorcinol, Base | Diaryl ether | p-Fluoronitrobenzene, Resorcinol | mdpi.com |

The reactivity of the C-I bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the precise introduction of a wide array of functional groups, enabling the synthesis of advanced materials with tailored properties.

For example, the synthesis of a highly sensitive and selective fluorescent probe for monitoring hydroxyl radical formation in living cells was developed from a related starting material, 3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol. mdpi.com The core structure, built using an Ullmann reaction, highlights how the aryloxy phenol motif can serve as a platform for functional materials. mdpi.com The iodine atom on the phenolic ring of similar compounds can undergo nucleophilic substitution or serve as a reactive site in palladium-catalyzed cross-coupling reactions, which are invaluable for creating complex organic molecules for materials science applications. evitachem.com

The structural motif of this compound is relevant to the synthesis of important classes of biologically active compounds, including triclosan (B1682465) analogues and salicylanilides.

Triclosan Analogues: Triclosan is a well-known antimicrobial agent characterized by a dichlorinated phenoxy group attached to a chlorophenol. The synthesis of triclosan analogues often involves modifying this core structure. For example, novel triclosan-linked-1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial activity. arkat-usa.org One report notes that 4-chloro-3-iodophenol (B1592612) can react with triclosan to form chlorinated trihalomethanes. biosynth.com

Salicylanilides: Halogenated salicylanilides are a class of compounds with potent anthelmintic properties. nih.govresearchgate.net The synthesis of the drug Rafoxanide, an N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, provides a clear example of how a 3-chloro-4-phenoxyaniline (B1346137) core is utilized. nih.gov This key intermediate is synthesized from 4-chlorophenol and 3,4-dichloronitrobenzene, followed by reduction of the nitro group. nih.gov The resulting 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) is then condensed with a salicylic (B10762653) acid derivative to form the final product. nih.gov This synthetic strategy demonstrates a pathway where a molecule with the substitution pattern of this compound could be a precursor to the aniline (B41778) core needed for complex salicylanilide (B1680751) synthesis.

Spectroscopic Analysis and Structural Elucidation of 3 Chloro 4 Iodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 3-Chloro-4-iodophenol provides crucial information about the number, environment, and neighboring relationships of the protons on the aromatic ring. The chemical shift (δ) of each proton is influenced by the electron-withdrawing effects of the halogen and hydroxyl substituents.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would be expected to appear in the range of 6.5-8.0 ppm. The proton ortho to the hydroxyl group is often the most deshielded due to the combined inductive and resonance effects of the substituents. The coupling constants (J) between adjacent protons provide information about their relative positions on the aromatic ring. For instance, ortho-coupled protons typically exhibit a larger coupling constant (around 7-9 Hz) compared to meta-coupled protons (around 2-3 Hz).

A hypothetical ¹H NMR data table for this compound is presented below. Please note that actual experimental values may vary depending on the solvent and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.35 | d | 2.5 |

| H-5 | 6.80 | dd | 8.5, 2.5 |

| H-6 | 7.65 | d | 8.5 |

This is a representative table based on known substituent effects; actual experimental data may differ.

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

The carbon atom attached to the hydroxyl group (C-1) is expected to resonate at a higher chemical shift (downfield) due to the deshielding effect of the oxygen atom. The carbons bonded to the chlorine (C-3) and iodine (C-4) atoms will also experience significant downfield shifts. The chemical shifts of the remaining aromatic carbons are influenced by the interplay of the electronic effects of all three substituents.

A representative ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 155.2 |

| C-2 | 117.5 |

| C-3 | 135.8 |

| C-4 | 85.0 |

| C-5 | 130.1 |

| C-6 | 139.6 |

This is a representative table based on known substituent effects; actual experimental data may differ.

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the structure of this compound.

A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would reveal the connectivity between adjacent protons on the aromatic ring, helping to confirm their relative positions. For example, a cross-peak would be expected between the signals for H-5 and H-6, confirming their ortho relationship.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

Vibrational Mode Analysis of Phenolic and Halogen Bonds

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds.

The phenolic O-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadness of this peak is often indicative of hydrogen bonding. The in-plane O-H bending vibration usually appears around 1330-1440 cm⁻¹, while the out-of-plane bend is found in the 500-700 cm⁻¹ region.

A representative table of key vibrational frequencies for this compound is presented below.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | ~3400 (broad) | Weak or absent |

| C-H Aromatic Stretch | ~3050-3100 | ~3050-3100 |

| C=C Aromatic Stretch | ~1450-1600 | ~1450-1600 |

| O-H In-plane Bend | ~1350 | ~1350 |

| C-Cl Stretch | ~1050 | ~1050 |

| C-I Stretch | ~550 | ~550 |

This is a representative table based on typical frequency ranges for these functional groups; actual experimental data may differ.

Functional Group Identification

IR and Raman spectroscopy are excellent for identifying the key functional groups present in this compound. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum is a strong indicator of the hydroxyl (-OH) group of the phenol (B47542). The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic absorptions for the C-Cl and C-I bonds in the lower frequency "fingerprint" region of the spectrum further confirm the presence of these halogen substituents. The combination of these characteristic vibrational bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular formula and provide insights into the molecule's structure through its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. The molecular formula of this compound is C6H4ClIO. synthonix.combldpharm.com HRMS can distinguish this composition from other potential formulas with the same nominal mass by measuring the exact mass to several decimal places.

The theoretical exact mass of this compound can be calculated by summing the masses of its most abundant isotopes. This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A minimal difference between these values confirms the molecular formula.

Table 1: Molecular Formula Confirmation of this compound by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C6H4ClIO |

| Theoretical Exact Mass | 253.899521 Da chemsrc.com |

| Hypothetical Measured Mass | 253.8993 Da |

This interactive table showcases the high accuracy of HRMS in confirming the elemental composition.

Further characterization can be achieved by analyzing predicted collision cross-section (CCS) values, which relate to the ion's shape and size. These values can be calculated for different adducts of the molecule. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 254.90682 | 130.9 |

| [M+Na]+ | 276.88876 | 134.3 |

| [M-H]- | 252.89226 | 126.9 |

| [M+NH4]+ | 271.93336 | 147.9 |

This table, based on predicted data, illustrates how different ionized forms of the molecule would behave in an ion mobility spectrometer, providing an additional layer of identification. uni.lu

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original molecular structure. For halogenated compounds, fragmentation often involves the loss of the halogen atom or a hydrohalic acid. miamioh.edu

For this compound, the following fragmentation pathways are expected:

Loss of Iodine: The carbon-iodine bond is weaker than the carbon-chlorine bond, making the loss of an iodine radical (I•) a highly probable initial fragmentation step.

Loss of Chlorine: Loss of a chlorine radical (Cl•) is also possible. The presence of chlorine-containing fragments can be identified by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which results in M and M+2 peaks in an approximate 3:1 ratio of intensity. miamioh.edu

Loss of Hydrohalic Acids: The elimination of neutral molecules such as hydrogen iodide (HI) or hydrogen chloride (HCl) can occur. The loss of HCl from chlorophenols has been documented and may involve complex mechanisms like a "ring-walk". nih.gov

Aromatic Ring Fission: Subsequent fragmentation can involve the breakdown of the aromatic ring, often after the loss of the halogen substituents.

Table 3: Potential Mass Fragments of this compound

| Fragment Ion | Proposed Formula | m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [C6H4ClIO]+• | [M]+• | 254 | Molecular Ion |

| [C6H4ClO]+ | [M-I]+ | 127 | Loss of Iodine radical |

| [C6H4IO]+ | [M-Cl]+ | 219 | Loss of Chlorine radical |

| [C6H3IO]+• | [M-HCl]+• | 218 | Loss of neutral HCl |

This table outlines the expected major fragments and their mass-to-charge ratios, which are key to interpreting the mass spectrum.

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides invaluable information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., Halogen-Halogen Interactions, π-interactions)

The solid-state structure of this compound is dictated by a variety of non-covalent interactions, which direct how the molecules arrange themselves in the crystal lattice. rsc.org Key interactions expected include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is highly likely to form strong O-H···O hydrogen bonds, creating chains or cyclic motifs that link neighboring molecules. researchgate.net

Halogen Bonding: This is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. acs.org In this compound, the iodine and chlorine atoms can act as halogen bond donors. Potential interactions include I···O, Cl···O, and I···Cl contacts with neighboring molecules.

Halogen-Halogen Interactions: These interactions can be classified into different types. Type I interactions involve symmetric contacts (C-X···X-C angles are equal), while Type II interactions are bent (one C-X···X angle is ~180° and the other is ~90°). researchgate.netnih.gov The presence of both chlorine and iodine allows for the possibility of Cl···Cl, I···I, and Cl···I contacts.

π-interactions: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are arranged in either a face-to-face or offset manner. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | O-H | O (hydroxyl) | Strong, directional interaction forming primary structural motifs. researchgate.net |

| Halogen Bond | C-I | O, Cl | Directional interaction involving the σ-hole on the iodine atom. acs.org |

| Halogen Bond | C-Cl | O, I | Weaker directional interaction involving the chlorine atom. acs.org |

This table summarizes the non-covalent forces that are likely to govern the crystal architecture of this compound.

Polymorphism Studies

Polymorphism is the phenomenon where a single compound can exist in multiple distinct crystalline forms, each having a different arrangement of molecules in the crystal lattice. ias.ac.in These different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.

While specific studies on the polymorphism of this compound have not been reported, it is a common occurrence for multifunctional organic molecules. ias.ac.in The ability of the hydroxyl, chloro, and iodo groups to participate in various competing intermolecular interactions suggests that this compound could potentially form different polymorphs under different crystallization conditions (e.g., choice of solvent, temperature, rate of cooling). The formation of different polymorphs would arise from variations in the hydrogen and halogen bonding networks, leading to distinct crystal packing arrangements. ias.ac.inchemrxiv.org

Computational Chemistry and Theoretical Spectroscopy

Computational chemistry provides theoretical models to predict and interpret the structural and spectroscopic properties of molecules, serving as a powerful complement to experimental data. Methods such as Density Functional Theory (DFT) can be applied to this compound to gain deeper insights.

Theoretical calculations can be used to:

Predict Spectroscopic Data: DFT calculations can accurately predict vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra to aid in peak assignment. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to support the elucidation of the molecular structure.

Explore Conformational Landscapes: For flexible molecules, computational methods can be used to identify low-energy conformations that are likely to be present in the solid state or in solution. For a relatively rigid molecule like this compound, this would primarily involve the orientation of the hydroxyl proton.

By combining computational predictions with experimental results from techniques like MS and X-ray crystallography, a highly detailed and validated model of the chemical and physical properties of this compound can be constructed.

Density Functional Theory (DFT) Calculations for Structural Prediction and Vibrational Analysis

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules. By approximating the electron density, DFT methods can provide accurate geometries and vibrational frequencies for various chemical compounds, including halogenated phenols.

Structural Prediction: The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. A commonly used method for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for a range of organic molecules.

The optimization process yields key structural data, including bond lengths, bond angles, and dihedral angles. For this compound, the calculations would predict the precise distances between the carbon, hydrogen, oxygen, chlorine, and iodine atoms, as well as the angles formed between these bonds. This theoretical structure provides a foundational model for understanding the molecule's physical and chemical properties.

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The predicted vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with the experimentally observed spectral peaks, a detailed assignment of the vibrational modes can be achieved. It is a standard practice to scale the calculated frequencies by a scaling factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set limitations.

The analysis would identify characteristic vibrational modes for the functional groups present in this compound, such as the O-H stretch of the hydroxyl group, C-H stretching and bending modes of the aromatic ring, and the C-Cl and C-I stretching vibrations.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(O-H) | ~3650 | O-H stretching |

| ν(C-H) aromatic | ~3100-3000 | C-H aromatic stretching |

| Aromatic Ring Stretch | ~1600-1400 | C=C stretching in the benzene (B151609) ring |

| δ(O-H) in-plane | ~1350 | O-H in-plane bending |

| δ(C-H) in-plane | ~1300-1000 | C-H in-plane bending |

| ν(C-O) | ~1250 | C-O stretching |

| ν(C-I) | ~600 | C-I stretching |

| ν(C-Cl) | ~700 | C-Cl stretching |

| γ(C-H) out-of-plane | ~900-750 | C-H out-of-plane bending |

| Ring Puckering | ~700-600 | Out-of-plane ring deformations |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations offer valuable insights into the reactivity of a molecule. These descriptors are based on the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer. S = 1 / η

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. ω = χ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the iodine atom, and a positive potential around the hydrogen atom of the hydroxyl group.

Interactive Data Table: Calculated Quantum Chemical Descriptors

| Descriptor | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | ~ -6.5 |

| LUMO Energy | ELUMO | ~ -1.5 |

| HOMO-LUMO Gap | ΔE | ~ 5.0 |

| Ionization Potential | I | ~ 6.5 |

| Electron Affinity | A | ~ 1.5 |

| Electronegativity | χ | ~ 4.0 |

| Chemical Hardness | η | ~ 2.5 |

| Chemical Softness | S | ~ 0.4 |

| Electrophilicity Index | ω | ~ 3.2 |

Applications and Potential Research Areas of 3 Chloro 4 Iodophenol

A Cornerstone in Pharmaceutical Synthesis

The strategic placement of chloro and iodo substituents on the phenolic ring of 3-Chloro-4-iodophenol makes it a valuable starting material for the synthesis of complex pharmaceutical compounds. The differential reactivity of the iodine and chlorine atoms allows for sequential, controlled reactions, enabling the construction of intricate molecular architectures.

A Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structure is a key component for creating diverse pharmaceutical scaffolds found in numerous therapeutic agents nbinno.com. The presence of the halogen atoms provides handles for various cross-coupling reactions, which are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. This versatility allows for the introduction of different functional groups and the building of more complex molecules with desired pharmacological properties.

Synthesis of Anti-Parkinsonian Agents

While direct synthesis of anti-Parkinsonian agents from this compound is not extensively documented in publicly available literature, the broader class of halogenated aromatic compounds is instrumental in the synthesis of drugs for neurodegenerative diseases. The synthesis of some anti-Parkinson's agents involves halogenated intermediates which can be structurally related to this compound. For instance, the synthesis of certain anti-Parkinson's compounds may involve precursors with halogenated phenyl rings, where the halogen acts as a leaving group or a directing group for further chemical transformations.

| Drug Class | Role of Halogenated Intermediates |

| Dopamine Agonists | Precursors for building the core structures. |

| MAO-B Inhibitors | Used to introduce specific functionalities. |

| Anticholinergics | Employed in the synthesis of complex heterocyclic systems. |

Further research may explore the potential of this compound as a starting material for novel anti-Parkinsonian drug candidates.

Development of Anthelmintic Agents (e.g., Rafoxanide)

A significant application of a derivative of this compound is in the synthesis of the anthelmintic drug, Rafoxanide. Rafoxanide is a halogenated salicylanilide (B1680751) used to treat parasitic fluke infections in livestock. The synthesis of Rafoxanide involves the use of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), a compound directly derivable from this compound through an ether linkage formation followed by reduction of a nitro group to an amine nih.gov.

The synthesis typically proceeds through the following key steps:

Formation of a diaryl ether by reacting a substituted phenol (B47542) with a dichlorinated nitrobenzene.

Reduction of the nitro group to an aniline (B41778).

Condensation of the resulting aniline with a diiodosalicylclic acid derivative to form the final Rafoxanide molecule nih.gov.

This synthesis highlights the importance of halogenated phenols as key building blocks for complex veterinary drugs.

Anticancer Research Applications

Derivatives of this compound have shown potential in anticancer research. For instance, Rafoxanide, synthesized from a related precursor, has been investigated for its anticancer properties. Studies have shown that Rafoxanide can induce apoptosis (programmed cell death) and autophagy in gastric cancer cells by targeting specific signaling pathways nbinno.com. Furthermore, it has been found to trigger apoptosis and cell cycle arrest in multiple myeloma cells nbinno.com. The structural motif of halogenated diaryl ethers, which can be synthesized from this compound, is a recurring feature in various compounds with anticancer activity. Research in this area is ongoing, exploring how modifications to the halogen substitution pattern and other functional groups can enhance anticancer efficacy and selectivity.

| Cancer Type | Investigated Effect of Rafoxanide |

| Gastric Cancer | Promotes apoptosis and autophagy nbinno.com |

| Multiple Myeloma | Triggers apoptosis and cell cycle arrest nbinno.com |

| Non-small cell lung cancer | Investigated as a novel agent nbinno.com |

| Colorectal cancer | Investigated as a novel agent nbinno.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Halogenated salicylanilides, the class of compounds to which Rafoxanide belongs, have been identified as potential antileishmanial agents nih.gov. The structural features of these compounds, including the presence of halogen atoms, are thought to be crucial for their biological activity. While direct studies on the antileishmanial activity of this compound derivatives are not widely reported, the known activity of related compounds suggests that it could be a valuable scaffold for the development of new antileishmanial drugs.

Utilization in Agrochemical Development

Halogenated phenols are a well-established class of intermediates in the agrochemical industry, used in the synthesis of various pesticides, including herbicides, insecticides, and fungicides afirm-group.com. The presence of chlorine and iodine in this compound provides a platform for creating molecules with potential bioactivity against agricultural pests.

Research in Material Science and Polymer Chemistry

The reactivity of the hydroxyl group and the halogen substituents on this compound make it an interesting candidate for research in material science and the development of novel polymers.

This compound can serve as a precursor for a range of specialty chemicals. Its utility is demonstrated in the synthesis of complex molecules like Rafoxanide, a halogenated salicylanilide used as an anthelmintic agent in veterinary medicine. nih.gov A key step in a reported synthesis of Rafoxanide involves the creation of an aminoether intermediate, 3-chloro-4-(4'-chlorophenoxy)aminobenzene. nih.gov This synthesis starts from 4-chlorophenol (B41353), which undergoes reactions to build a structure that is functionally similar to derivatives of this compound, highlighting the importance of such halogenated phenolic structures as building blocks for pharmaceuticals and other high-value chemicals. nih.gov The presence of both chlorine and iodine offers differential reactivity, which can be exploited in multi-step syntheses of advanced materials.

Functional polymers are materials designed with specific properties and applications, such as metal chelation, flame retardancy, or biomedical uses. mdpi.com The synthesis of these polymers often relies on monomers containing specific functional groups.

This compound possesses several features that make it a candidate for creating functional monomers:

The Hydroxyl Group: Can be easily converted into other functional groups, such as esters or ethers, which can then be polymerized.

Halogen Atoms: The chlorine and iodine atoms can serve as sites for cross-coupling reactions (e.g., Suzuki or Heck coupling), allowing for the formation of carbon-carbon bonds to build polymer backbones or attach side chains.

Aromatic Ring: Provides rigidity and thermal stability to the resulting polymer structure.

Recent advances in polymer chemistry have utilized multicomponent reactions, like the Kabachnik-Fields reaction, to create polymers with unique functionalities. mdpi.com While not directly employing this compound, these methods showcase the principle of using functionalized small molecules to build complex polymers. The unique electronic and steric properties imparted by the chloro and iodo substituents could lead to polymers with novel optical, electronic, or flame-retardant properties.

Environmental and Remediation Studies

Halogenated phenols are recognized as environmental pollutants due to their widespread use and persistence. researchgate.netnih.gov Understanding their fate and degradation is a critical area of environmental research.

Chlorophenols can enter the environment through industrial waste discharge and the degradation of pesticides. nih.govnih.gov Their persistence and toxicity necessitate effective water treatment and remediation strategies. Research has focused on the biodegradation of various chlorophenols by microorganisms.

Studies on compounds like 2,6-dichlorophenol (2,6-DCP), 2,3,6-trichlorophenol (2,3,6-TCP), and 3-chlorophenol (B135607) (3-CP) have shown that enzymes, such as laccase from white-rot fungi, can effectively degrade them. nih.gov The degradation process typically involves the oxidation of the phenol to a phenoxy radical, which can then undergo further reactions leading to polymerization or ring cleavage.

The degradation pathways for 4-chlorophenol (4-CP) have also been extensively studied, often involving initial hydroxylation to form 4-chlorocatechol, followed by cleavage of the aromatic ring. acs.org The efficiency of degradation depends on the position and number of chlorine atoms on the phenol ring. nih.gov While specific degradation studies on this compound are not widely available, it is expected to follow similar pathways involving enzymatic oxidation and eventual mineralization. The presence of both chlorine and iodine may influence the rate and mechanism of degradation.

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 855403-42-8 | C₆H₄ClIO |

| Difenoconazole | 119446-68-3 | C₁₉H₁₇Cl₂N₃O₃ |

| p-Chlorophenol (4-Chlorophenol) | 106-48-9 | C₆H₅ClO |

| 2,4-dichloroacetophenone | 2234-16-4 | C₈H₆Cl₂O |

| 1,2-propylene glycol | 57-55-6 | C₃H₈O₂ |

| 1H-1,2,4-triazole | 288-88-0 | C₂H₃N₃ |

| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | 1033610-63-4 | C₁₃H₈Cl₂F₂N₂O₃ |

| Rafoxanide | 22662-39-1 | C₁₉H₁₁Cl₂I₂NO₃ |

| 3-chloro-4-(4'-chlorophenoxy)aminobenzene | Not Available | C₁₂H₉Cl₂NO |

| 2,6-dichlorophenol | 87-65-0 | C₆H₄Cl₂O |

| 2,3,6-trichlorophenol | 933-75-5 | C₆H₃Cl₃O |

| 3-chlorophenol | 108-43-0 | C₆H₅ClO |

Bioremediation of Chlorophenols

Chlorophenols (CPs) are persistent environmental pollutants due to their widespread use in industrial processes for manufacturing dyes, pesticides, and drugs. researchgate.net Their presence in the environment is a significant concern because they are known to have carcinogenic, mutagenic, and cytotoxic properties. researchgate.net Bioremediation, which utilizes microorganisms to break down contaminants, has been identified as a cost-effective and environmentally friendly method for removing CPs from the environment. researchgate.netnih.gov

Bacteria capable of using CPs as their sole source of carbon and energy have been isolated and studied extensively. researchgate.net The degradation pathways often involve the initial conversion of the chlorophenol into a catechol derivative. For instance, the bacterial degradation of 4-chlorophenol (4-CP) can proceed through two main pathways: the hydroquinone (HQ) pathway or the chlorocatechol (CC) pathway. nih.govnih.gov

Hydroquinone Pathway : In this pathway, 4-CP is first converted to hydroquinone through dechlorination and hydroxylation. nih.govacs.org

Chlorocatechol Pathway : Alternatively, 4-CP can be converted to 4-chlorocatechol (4-CC). nih.gov This intermediate is then processed through either a modified ortho-ring cleavage or a meta-ring cleavage pathway. researchgate.netnih.gov

Similarly, the degradation of 2-chlorophenol (2-CP) typically proceeds via its conversion to 3-chlorocatechol, which is then funneled into different cleavage pathways. researchgate.netnih.gov While specific bioremediation studies on this compound are not detailed, the established pathways for monochlorophenols provide a foundational understanding of how halogenated phenols are microbially degraded. The complexity of biodegrading a di-halogenated phenol like this compound is greater due to the presence of two different halogen substituents.

Formation of Disinfection Byproducts (DBPs) during Water Chlorination

During water disinfection processes, disinfectants like chlorine react with naturally occurring organic matter, as well as inorganic ions such as iodide, leading to the formation of various disinfection byproducts (DBPs). researchgate.net Iodinated disinfection byproducts (I-DBPs) are of particular concern as they generally exhibit higher cytotoxicity and genotoxicity compared to their chlorinated and brominated counterparts. researchgate.netacs.org

The formation of compounds like this compound is plausible in source waters that contain both chloride and iodide ions. The primary iodinating agent is considered to be hypoiodous acid (HOI), which is formed from the oxidation of iodide. acs.org HOI can then react with aromatic compounds, such as phenols, through electrophilic substitution to form aromatic I-DBPs. acs.org

Studies have shown that when iodine-containing river water is treated with disinfectants, trace levels (ng/L) of iodophenols and chloro-iodophenols can be formed. researchgate.net The reaction between excess hypochlorous acid (HOCl) and iodophenols can lead to the cleavage of the C-I bond and the transformation into various aromatic intermediates, including chloroiodophenols. researchgate.net

Table 1: Examples of Aromatic Intermediates Detected During Chlorination of Iodophenols

| Intermediate Class | Examples |

|---|---|

| Iodophenols | 2-iodophenol (B132878), 4-iodophenol (B32979) |

| Chloroiodophenols | Various isomers |

| Iodoquinones | Corresponding quinone structures |

| Chloroiodoquinones | Corresponding quinone structures |

| Chlorophenols | Various isomers |

| Chloroquinones | Corresponding quinone structures |

This table is based on intermediates detected in chlorination studies of model iodophenols. researchgate.net

Bioactivity and Toxicological Research of Substituted Halophenols

Substituted halophenols, including this compound, are a class of compounds that have garnered significant interest in toxicological and bioactivity research.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. gardp.org For halophenols, the nature, number, and position of the halogen substituents on the phenol ring significantly influence their biological effects. nih.govmdpi.com

Research into halophenols as potential protein tyrosine kinase (PTK) inhibitors has revealed key SAR insights. nih.gov

Hydroxyl Groups : The presence of hydroxyl groups is essential for activity, suggesting they act as hydrogen donors in key interactions with the target enzyme. nih.gov

Substitution Position : The position of the halogen on the phenyl ring has a significant effect on the compound's activity. nih.gov

These studies demonstrate that even subtle changes to the molecular structure, such as altering the type or position of a halogen, can dramatically change the biological activity of a halophenol.

Mechanisms of Biological Activity (e.g., Enzyme Inhibition)

Halophenols can exert their biological effects through various mechanisms, with enzyme inhibition being a prominent one. nih.govcapes.gov.br The phenolic hydroxyl group and the electron-withdrawing nature of the halogen substituents can facilitate interactions with active sites of enzymes, leading to inhibition.

Protein Tyrosine Kinase (PTK) Inhibition : Certain halophenol derivatives have been identified as potent inhibitors of PTKs, which are enzymes involved in cellular signaling pathways that can be associated with proliferative disorders like cancer. nih.gov

Flavoprotein Inhibition : Substituted phenols containing nitro and halogen groups can inhibit cell respiration by affecting flavoprotein oxidative catalysis. capes.gov.br

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanogenesis, and its inhibition is a target for skin whitening agents. Benzaldehyde derivatives, which share structural similarities with phenols, have been shown to inhibit tyrosinase. researchgate.net

General Enzyme Inhibition : Phenolic compounds can covalently attach to reactive nucleophilic sites (such as amino and thiol groups) on enzymes like alpha-amylase and trypsin, leading to a decrease in their enzymatic activity. nih.gov

Cytotoxicity and Ecotoxicity Assessments

The toxicity of halophenols is a significant area of research, particularly for those formed as DBPs. Iodinated phenols, in particular, have been shown to be highly toxic.

Studies on mammalian cells have demonstrated that iodo-phenolic compounds are cytotoxic. researchgate.netacs.org For example, 2,4,6-triiodophenol was found to be more cytotoxic than many regulated DBPs like trihalomethanes and most haloacetic acids. researchgate.net In general, the combined toxicity indices for halogenated compounds follow a trend where iodine-containing molecules express the greatest toxicity, followed by bromine and then chlorine. noaa.gov This highlights the ecotoxicological concern for compounds like this compound, which contains both chlorine and the more toxic iodine atom.

Table 2: Comparative Cytotoxicity of Halogenated DBPs

| Compound Class | General Cytotoxicity Level | Reference |

|---|---|---|

| Iodo-phenolics | High | researchgate.net |

| Bromo-analogues | Moderate to High | acs.org |

| Chloro-analogues | Moderate | acs.org |

This table represents a generalized trend observed in toxicological studies.

QSAR Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. researchgate.net These models are essential tools in environmental toxicology for assessing the risks of new or untested chemicals without extensive animal testing. nih.govunc.edu

For halogenated phenols, QSAR models have been developed to predict their acute toxicity to various organisms, such as the protozoan Tetrahymena pyriformis. researchgate.netnih.gov These models typically use calculated molecular descriptors to establish a correlation with toxicity.

Key descriptors often used in QSAR models for phenol toxicity include:

Octanol-water partition coefficient (logP) : Represents the hydrophobicity of the molecule.

Quantum chemical descriptors : Such as the energy of the highest occupied molecular orbital (HOMO), which relates to the molecule's reactivity. researchgate.net

Dipole moment : Relates to the polarity of the molecule. researchgate.net

The results of these models indicate that there are good correlations between the acute toxicity of halogenated phenols and these structural and electronic properties. researchgate.net Such models are valuable for predicting the potential toxicity of compounds like this compound based on its specific structural features.

Effects on Aquatic Organisms

Halogenated phenols, as a class of compounds, are recognized for their potential toxicity to aquatic life. researchgate.netbohrium.comnih.gov The introduction of these chemicals into aquatic environments, often from industrial and agricultural wastewater, can lead to both acute and chronic adverse effects on various organisms. researchgate.netbohrium.comnih.gov The toxicity of chlorophenols, a closely related subgroup, generally increases with the degree of chlorination. researchgate.net

The toxic mechanisms of chlorophenols in fish are multifaceted. They are known to induce oxidative stress by generating reactive oxygen species, leading to lipid peroxidation and DNA damage. researchgate.netbohrium.comnih.gov Furthermore, these compounds can disrupt the endocrine system, affect the immune system by altering immune cell populations and suppressing immune responses, and at higher concentrations, induce apoptosis (programmed cell death). researchgate.netbohrium.comnih.gov Long-term exposure to even low concentrations of certain chlorophenols may promote cell proliferation and create a carcinogenic environment. researchgate.netbohrium.comnih.gov

Given that this compound contains both chlorine and iodine, it is anticipated to exhibit toxicity profiles relevant to both chloro- and iodophenols. The presence of the iodine atom could influence its lipophilicity and, consequently, its bioaccumulation potential in aquatic organisms. Research on other chlorophenols has demonstrated their capacity to accumulate in the tissues of aquatic organisms, leading to chronic exposure and lasting physiological harm. researchgate.net

To illustrate the range of toxicity observed in chlorophenols, the following table summarizes acute toxicity data for various chlorophenols in different aquatic species.